N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 850730-58-4
VCID: VC6617461
InChI: InChI=1S/C24H21ClN4O2S/c1-14-12-22(32-13-21(31)27-20-10-6-17(7-11-20)16(3)30)29-24(26-14)23(15(2)28-29)18-4-8-19(25)9-5-18/h4-12H,13H2,1-3H3,(H,27,31)
SMILES: CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C)C4=CC=C(C=C4)Cl
Molecular Formula: C24H21ClN4O2S
Molecular Weight: 464.97

N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

CAS No.: 850730-58-4

Cat. No.: VC6617461

Molecular Formula: C24H21ClN4O2S

Molecular Weight: 464.97

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide - 850730-58-4

Specification

CAS No. 850730-58-4
Molecular Formula C24H21ClN4O2S
Molecular Weight 464.97
IUPAC Name N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H21ClN4O2S/c1-14-12-22(32-13-21(31)27-20-10-6-17(7-11-20)16(3)30)29-24(26-14)23(15(2)28-29)18-4-8-19(25)9-5-18/h4-12H,13H2,1-3H3,(H,27,31)
Standard InChI Key CAEIBPMZYRKQPT-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C)C4=CC=C(C=C4)Cl

Introduction

Key Chemical Features:

  • Molecular Formula: C22H20ClN5O2S

  • Functional Groups: Amide, sulfanyl, acetyl, and chloro-substituted aromatic rings.

  • Potential Interactions: The presence of hydrogen bond donors (amide group) and acceptors (carbonyl groups) suggests potential for biological activity through molecular interactions.

Synthesis

While specific synthesis protocols for this exact compound are not readily available in the literature, the following general synthetic strategies can be inferred based on similar compounds:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core:

    • The core structure is typically synthesized via cyclization reactions involving hydrazine derivatives and β-diketones or related precursors.

  • Introduction of the Sulfanyl Linker:

    • The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.

  • Attachment of the Acetamide Moiety:

    • Acetamide derivatives are often synthesized by reacting amines with acyl chlorides or anhydrides under mild conditions.

  • Final Functionalization:

    • The 4-acetylphenyl group and 4-chlorophenyl substituent can be introduced through selective electrophilic aromatic substitution or coupling reactions.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Provides detailed information about the hydrogen and carbon environments in the molecule.

    • Key signals include those from aromatic protons, methyl groups, and amide protons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., amide C=O stretch around 1650 cm⁻¹).

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms in crystalline samples.

Medicinal Chemistry

Compounds containing pyrazolo[1,5-a]pyrimidine cores have demonstrated activity in various therapeutic areas:

  • Anti-inflammatory Agents: Pyrazolo[1,5-a]pyrimidines have been studied as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Activity: Substituents like chlorophenyl groups enhance interactions with cancer-related targets.

Molecular Docking Studies

This compound's structural features suggest it could interact with biological macromolecules through hydrogen bonding, π-stacking interactions, and hydrophobic contacts. Computational docking studies could predict binding affinities to enzymes or receptors.

Drug Development

The presence of multiple functional groups allows for further optimization to improve pharmacokinetics (absorption, distribution, metabolism, excretion) and reduce toxicity.

Comparative Analysis with Related Compounds

Property/FeatureN-(4-acetylphenyl)-2-{...}acetamideRelated Pyrazolo[1,5-a]pyrimidines
Core StructurePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine
SubstituentsAcetylphenyl, chlorophenylVaries (e.g., alkoxyphenyl)
Biological ActivityPotential anti-inflammatoryAnti-inflammatory, anticancer
Analytical TechniquesNMR, MS, IRSimilar

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